1-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide
Description
1-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide is a synthetic compound that has generated interest in both chemical and pharmaceutical research. This molecule's unique structure, encompassing components like oxolan, triazole, and benzodiazepine, makes it a fascinating subject of study.
Properties
IUPAC Name |
1-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-23-8-9-24(12-13-5-2-3-6-14(13)23)18(25)19-11-16-20-17(22-21-16)15-7-4-10-26-15/h2-3,5-6,15H,4,7-12H2,1H3,(H,19,25)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTCRYUWSORQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC2=CC=CC=C21)C(=O)NCC3=NC(=NN3)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide typically involves multi-step organic synthesis. Key steps include:
Formation of the benzodiazepine core.
Introduction of the triazole ring.
Attachment of the oxolan-2-yl group.
Final methylation and carboxamide formation.
Reaction conditions often include the use of catalysts, controlled temperature, and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production might involve similar steps but on a larger scale. Optimizations for cost-efficiency, safety, and environmental impact are crucial. Techniques like continuous flow synthesis could be employed to enhance production rates.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide can undergo various reactions including:
Oxidation: Typically to modify the triazole ring or the benzodiazepine core.
Reduction: To potentially modify functional groups within the molecule.
Substitution: Especially on the triazole or benzodiazepine rings.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminium hydride.
Substitution: Halogenated compounds or organometallic reagents.
Major Products: These reactions can yield derivatives with modified pharmacological properties, enabling the exploration of new therapeutic potentials.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of analogs for structure-activity relationship studies. It helps chemists understand how different modifications affect biological activity.
Biology and Medicine: It's being explored for its potential anxiolytic, anticonvulsant, and muscle relaxant properties. Its unique structure may interact with neurotransmitter receptors, making it a candidate for neurological research.
Industry: This compound might be a precursor or an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 1-methyl-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide exerts its effects likely involves interaction with central nervous system receptors. It may modulate the activity of GABA-A receptors, enhancing inhibitory neurotransmission and resulting in sedative or anxiolytic effects.
Comparison with Similar Compounds
Unique Aspects: Its combination of benzodiazepine, triazole, and oxolan moieties is relatively unique, providing a distinct pharmacological profile compared to other benzodiazepine derivatives.
Similar Compounds:Diazepam: A classic benzodiazepine with a simpler structure.
Alprazolam: Another triazolobenzodiazepine but without the oxolan group.
Triazolam: Lacks the oxolan group but has a similar triazole and benzodiazepine structure.
This uniqueness in structure potentially translates to unique therapeutic effects, making it a compound of high interest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
